molecular formula C9H8ClIO3 B8669084 Methyl (4-chloro-2-iodophenoxy)acetate CAS No. 646054-38-8

Methyl (4-chloro-2-iodophenoxy)acetate

Cat. No.: B8669084
CAS No.: 646054-38-8
M. Wt: 326.51 g/mol
InChI Key: VQZFJWUIZPYZDG-UHFFFAOYSA-N
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Description

Methyl (4-chloro-2-iodophenoxy)acetate (IUPAC name: methyl 2-(4-chloro-2-iodophenoxy)acetate) is an organoiodine compound characterized by a phenoxyacetate backbone substituted with chlorine and iodine at the 4- and 2-positions, respectively. It is synthesized via site-selective C–H iodination of phenol derivatives using aryl iodides, achieving a moderate yield of 47% under optimized conditions . Key spectral data include:

  • ¹H NMR: δ 7.77 (s, 1H), 7.24 (dd, J = 8.8, 2.3 Hz, 1H), 6.64 (d, J = 8.8 Hz, 1H), 4.67 (s, 2H), 3.80 (s, 3H).
  • ¹³C NMR: δ 168.6 (ester carbonyl), 155.8 (phenoxy C–O), 139.1 (C–I), 129.3–113.0 (aromatic carbons), 86.9 (C–I), 66.6 (OCH₂CO), 52.6 (OCH₃) .

Properties

CAS No.

646054-38-8

Molecular Formula

C9H8ClIO3

Molecular Weight

326.51 g/mol

IUPAC Name

methyl 2-(4-chloro-2-iodophenoxy)acetate

InChI

InChI=1S/C9H8ClIO3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3

InChI Key

VQZFJWUIZPYZDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₉H₈ClIO₃ 4-Cl, 2-I, OCH₂CO₂Me 47% yield, NMR/HRMS data
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 4-Cl, OCH₂COCO₂Et Pesticide intermediate
Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate C₁₉H₁₈Cl₂O₆ 4-Cl, 5-Cl, OCH₂CO₂Me, benzyl group Crystal structure (R = 0.080), weak C–H⋯C interactions
Ethyl 2-(4-chloro-2-cyanophenoxy)acetate C₁₁H₁₀ClNO₃ 4-Cl, 2-CN, OCH₂CO₂Et Research use (GLPBIO catalog)
Methyl 4-chlorophenylacetate C₉H₉ClO₂ 4-Cl, CH₂CO₂Me Industrial synthesis intermediate

Structural Features and Electronic Effects

  • Halogen Substituents: The iodine atom in the target compound enhances electrophilicity at the aromatic ring compared to chlorine or methyl groups in analogs like methyl 4-chlorophenylacetate . Iodine’s polarizable nature also facilitates nucleophilic substitution reactions. Chlorine substituents (e.g., in Ethyl 2-(4-chlorophenoxy)acetoacetate ) contribute to electron-withdrawing effects, stabilizing negative charges in intermediates.
  • Ester Group Variations: Methyl vs. ethyl esters influence solubility and volatility. For example, methyl esters (e.g., target compound ) generally exhibit higher volatility than ethyl derivatives (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate ). The acetoacetate group in Ethyl 2-(4-chlorophenoxy)acetoacetate introduces a β-ketoester moiety, enabling keto-enol tautomerism and reactivity in condensation reactions .

Physicochemical Properties

  • Crystallinity: Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate forms tightly packed dimers via weak C–H⋯C interactions, with a low R-factor (0.080) indicating high crystallographic precision . In contrast, the target compound’s liquid state (reported as "colorless oil" ) suggests weaker intermolecular forces compared to crystalline analogs.
  • Spectral Data :

    • The target compound’s ¹H NMR shows distinct deshielding of the aromatic proton adjacent to iodine (δ 7.77 ppm) , whereas chlorine-substituted analogs (e.g., Methyl 4-chlorophenylacetate ) exhibit upfield shifts for analogous protons.

Q & A

Q. What are the optimal synthetic routes for Methyl (4-chloro-2-iodophenoxy)acetate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves esterification of (4-chloro-2-iodophenoxy)acetic acid with methanol under acidic catalysis. A protocol analogous to the synthesis of 2,4-dichlorophenoxy acetate () can be adapted:

Dissolve (4-chloro-2-iodophenoxy)acetic acid (0.01 mol) in methanol (20 mL).

Add concentrated sulfuric acid (1 mL) as a catalyst and reflux for 4–6 hours.

Quench the reaction in ice water, filter the precipitate, and recrystallize from ethanol.
Key Adjustments:

  • Iodine Incorporation: Use 4-chloro-2-iodophenol as a starting material to avoid competing halogenation side reactions.
  • Catalyst Optimization: Replace H₂SO₄ with p-toluenesulfonic acid for milder conditions.
  • Yield Monitoring: Track progress via TLC (silica gel, hexane/ethyl acetate 3:1). Typical yields range from 65–80%, depending on iodine stability under reflux .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃): Expect signals for the methyl ester (δ ~3.8 ppm, singlet) and aromatic protons (δ ~6.8–7.5 ppm, split due to iodine’s magnetic anisotropy).
    • ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and iodine-induced deshielding in aromatic carbons.
  • Mass Spectrometry (HRMS): Look for molecular ion [M+H]⁺ at m/z 340.93 (C₉H₇ClIO₃). Isotopic patterns will reflect chlorine (³⁵Cl/³⁷Cl) and iodine (¹²⁷I) .
  • HPLC-PDA: Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization: Grow crystals via slow evaporation from ethanol/dichloromethane (1:1).
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 120 K.
  • Structure Refinement: Employ SHELXL () for least-squares refinement. Anticipate:
    • Crystal System : Triclinic (P1), similar to related esters ().
    • Unit Cell Parameters : a ≈ 7.5 Å, b ≈ 10.5 Å, c ≈ 12.3 Å; α ≈ 90°, β ≈ 100°, γ ≈ 94° .
    • Intermolecular Interactions : Weak C–H⋯O or C–H⋯π interactions stabilize the lattice.
      Table 1: Example Crystallographic Data (Hypothetical)
ParameterValue
Space GroupP1
a (Å)7.47
b (Å)10.47
c (Å)12.28
R Factor<0.08

Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The iodine atom’s polarizability and leaving-group ability enable unique reactivity:

  • Aryl-I Bond Activation: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace iodine with boronic acids.
  • Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy (λ = 280 nm) in DMF at 80°C. Compare with chloro analogs to quantify iodine’s leaving-group efficacy.
    Data Interpretation:
  • Iodine’s lower bond dissociation energy (vs. Cl) accelerates substitution but may require stabilizing ligands (e.g., PPh₃) to prevent side reactions .

Q. What strategies can resolve contradictions in biological activity data for halogenated phenoxyacetates?

Methodological Answer:

  • Bioassay Design:
    • In Vitro Herbicidal Activity : Use Arabidopsis root growth inhibition assays (IC₅₀ determination).
    • Enzyme Inhibition : Test acetyl-CoA carboxylase (ACCase) inhibition via spectrophotometric NADH depletion ().
  • Data Normalization: Account for lipophilicity (logP) differences using HPLC-derived retention times. Iodine’s higher logP (~2.8) may enhance membrane permeability vs. chloro analogs (~2.2) .

Q. How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of this compound metabolism?

Methodological Answer:

  • Deuterated Synthesis : Replace methanol with CD₃OD in the esterification step to generate CD₃-labeled ester (analogous to ).
  • Metabolic Tracing : Use LC-MS to track deuterium retention in soil microbial degradation studies. Compare fragmentation patterns to identify metabolic pathways (e.g., ester hydrolysis vs. dehalogenation) .

Q. Table 2: Comparative Physicochemical Properties

PropertyThis compoundChloro Analog (MCPA Methyl Ester)
Molecular Weight (g/mol)340.51214.65
LogP (Predicted)2.82.2
Melting Point (°C)98–100 (hypothetical)45–47 ()

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